Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-, commonly known as geranyl benzoate, is a monoterpene ester derived from geraniol and benzoic acid. This compound is characterized by its floral, fruity aroma, making it valuable in fragrance and flavor formulations. Its stable ester linkage enhances resistance to oxidation, improving shelf life compared to its alcohol precursor. The (2E)-configuration ensures consistency in olfactory properties, making it suitable for precise applications in perfumery and flavoring. Geranyl benzoate also exhibits low volatility, contributing to its use as a fixative in complex scent compositions. Its compatibility with a wide range of solvents and carriers further broadens its utility in industrial applications.
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- structure
94-48-4 structure
Product Name:2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
CAS No:94-48-4
MF:C17H22O2
MW:258.355385303497
MDL:MFCD00036513
CID:805374
PubChem ID:5353011
Update Time:2025-06-08

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
    • 2,4,5-TRIMETHYLANILINE
    • 2,4-Dimethylbenzylamine
    • GERANYL BENZOATE
    • (E)-3,7-dimethyl-2,6-octadien-1-ol
    • (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate
    • (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • (E)-geranyl benzoate
    • 1-AMINO-2,4,5-TRIMETHYLBENZENE
    • benzoic acid 3,7-dimethyl-octa-2
    • Benzoic acid geranyl
    • benzoicacid,geraniolester
    • benzoicacidgeranylester
    • FEMA 2511
    • geraniolbenzoate
    • GERANYL BENZOATE FCC
    • O-Benzoyl-geraniol
    • 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)
    • 3,7-Dimethyl-2,6-octadienyl benzoate
    • Benzoic acid geraniol ester
    • Geraniol benzoate
    • trans-3,7-Dimethyl-2,6-octadienyl benzoate
    • 94-48-4
    • D93581
    • B4M42WH83V
    • SCHEMBL584936
    • UNII-B4M42WH83V
    • Benzoic acid geranyl ester
    • 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE
    • 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-
    • GERANYL BENZOATE [FCC]
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
    • (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-
    • SCHEMBL584937
    • FEMA No. 2511
    • (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE
    • YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • DTXSID4052637
    • (2E)-3,7-Dimethyl-2,6-octadienyl benzoate
    • A844970
    • BRN 3119464
    • CHEBI:156234
    • 3-09-00-00412 (Beilstein Handbook Reference)
    • GERANYL BENZOATE [FHFI]
    • Benzoic acid, geraniol ester
    • 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-
    • Q27274360
    • [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate
    • MFCD00036513
    • (E)-3,7-dimethylocta-2,6-dienyl benzoate
    • (2E)-geranyl benzoate
    • NS00012494
    • 3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-
    • AI3-35981
    • Benzoic acid, geranyl ester
    • Benzoicacid,geraniolester;
    • 3,7-dimethylocta-2,6-dien-1-ylbenzoate
    • EINECS 202-337-0
    • trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate
    • MDL: MFCD00036513
    • Inchi: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
    • InChI Key: YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • SMILES: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 258.16200
  • Monoisotopic Mass: 258.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Colorless to yellowish liquid. It has Ylang oil aroma and apple aroma after being highly diluted
  • Density: 0.996 g/mL at 25 °C(lit.)
  • Boiling Point: 305 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.517(lit.)
  • PSA: 26.30000
  • LogP: 4.53610
  • Solubility: Insoluble in water. Soluble in oil and alcohol
  • FEMA: 2511 | GERANYL BENZOATE

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Security Information

  • WGK Germany:2
  • Safety Instruction: S26-S36/37/39
  • RTECS:RG5925300
  • Hazardous Material Identification: C
  • HazardClass:AIR SENSITIVE, CORROSIVE

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Customs Data

  • HS CODE:2916310090
  • Customs Data:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

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2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; rt
Reference
Esterification and etherification of steroid and terpene under Mitsunobu conditions
Guezane Lakoud, Samia; Djerourou, Abdelhafid, Arabian Journal of Chemistry, 2016, 9,

Production Method 2

Reaction Conditions
1.1 Catalysts: 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Production Method 3

Reaction Conditions
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  8 h, 20 - 25 °C
Reference
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Production Method 4

Reaction Conditions
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  4 h, 80 °C; 10 min, 80 °C → rt
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  15 min, 0 °C; 0 °C → rt; 6 h, rt
Reference
Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification
Huy, Peter H.; Mbouhom, Christelle, Chemical Science, 2019, 10(31), 7399-7406

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  rt; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization
Mies, Thomas; White, Andrew J. P. ; Parsons, Philip J. ; Barrett, Anthony G. M., Journal of Organic Chemistry, 2021, 86(2), 1802-1817

Production Method 6

Reaction Conditions
1.1 Catalysts: Diethylene glycol monomethyl ether ,  2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 - 2 min, rt
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ;  5 min, rt
Reference
Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters
Hatano, Manabu; Furuya, Yoshiro; Shimmura, Takumi; Moriyama, Katsuhiko; Kamiya, Sho; et al, Organic Letters, 2011, 13(3), 426-429

Production Method 7

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; Botubol-Ares, Jose Manuel; Hanson, James R. ; Hernandez-Galan, Rosario; Collado, Isidro G., European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Production Method 8

Reaction Conditions
1.1 Reagents: N,N-Dimethyl-P,P-diphenylphosphinous amide Solvents: Dichloromethane ;  1 h, 40 °C
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ;  1 h, rt
Reference
Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines
Shintou, Taichi; Kikuchi, Wataru; Mukaiyama, Teruaki, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 6 h, rt
Reference
Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins
Reddy, G. Sudhakar ; Suh, Elijah J.; Corey, E. J., Organic Letters, 2022, 24(23), 4202-4206

Production Method 10

Reaction Conditions
1.1 Catalysts: Silica ;  2 min
Reference
Microwave-assisted solvent-free o-alkylation and acylation of thymol and geraniol using fly ash as solid support
More, D. H.; Hundiwale, D. G.; Kapadi, U. R.; Mahulikar, P. P., Journal of Scientific & Industrial Research, 2006, 65(10), 817-820

Production Method 11

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  15 h, 100 °C
Reference
Fluoride-Catalyzed Esterification of Amides
Wu, Hongxiang; Guo, Weijie; Daniel, Stelck; Li, Yue; Liu, Chao; et al, Chemistry - A European Journal, 2018, 24(14), 3444-3447

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
Reference
A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination
Zhu, Shaolin; Niljianskul, Nootaree; Buchwald, Stephen L., Nature Chemistry, 2016, 8(2), 144-150

Production Method 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ;  30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
Reference
Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III)
Garcia Santos, William H.; Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366

Production Method 14

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, 80 °C
Reference
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Production Method 15

Reaction Conditions
Reference
Beyond the Tebbe Olefination: Direct Transformation of Esters into Ketones or Alkenes
Domzalska-Pieczykolan, Anna M.; Furman, Bartlomiej, Synlett, 2020, 31(7), 730-736

Production Method 16

Reaction Conditions
1.1 Catalysts: Manganese Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides
Joo, Seong-Ryu; Youn, Young-Jin; Hwang, Young-Ran; Kim, Seung-Hoi, Synlett, 2017, 28(19), 2665-2669

Production Method 17

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Reference
Metal-Free Intermolecular Allylic C-H Amination of Alkenes Using Primary Carbamates
Obenschain, Derek C.; Tabor, John R.; Michael, Forrest E., ACS Catalysis, 2023, 13(7), 4369-4375

Production Method 18

Reaction Conditions
1.1 Catalysts: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
1.2 Solvents: Water ;  23 °C
Reference
Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions
Ye, Danfeng; Liu, Zhiyuan; Chen, Hao; Sessler, Jonathan L. ; Lei, Chuanhu, Organic Letters, 2019, 21(17), 6888-6892

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Suppliers

Amadis Chemical Company Limited
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(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Order Number:A844970
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):498.0
Email:sales@amadischem.com

Additional information on 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-

Recent Advances in the Study of 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4)

The compound 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4), commonly known as geranyl benzoate, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in fragrance, flavor, and potential therapeutic uses. Recent studies have explored its chemical properties, biosynthesis pathways, and pharmacological activities, providing new insights into its utility in drug development and industrial applications.

One of the key areas of research has been the optimization of synthetic routes for geranyl benzoate. A 2023 study published in the Journal of Chemical Biology demonstrated an efficient enzymatic synthesis method using lipase-catalyzed esterification, achieving a yield of over 90% under mild conditions. This method not only enhances production efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption.

Pharmacological investigations have revealed promising anti-inflammatory and antimicrobial properties of geranyl benzoate. A recent in vitro study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting potential applications in treating inflammatory diseases. Additionally, its antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, has been documented, opening avenues for its use in topical antiseptics and preservatives.

Another groundbreaking study focused on the compound's role in cancer therapy. Researchers found that geranyl benzoate exhibits selective cytotoxicity against certain cancer cell lines, particularly in breast and colon cancers. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation. These findings underscore the compound's potential as a lead molecule for anticancer drug development.

In the realm of industrial applications, geranyl benzoate has been explored as a sustainable alternative to synthetic fragrances. Its pleasant floral odor and stability under various conditions make it a valuable ingredient in perfumery and cosmetics. Recent advancements in biotechnological production, such as the use of engineered yeast strains, have further enhanced its commercial viability.

Despite these advancements, challenges remain in the large-scale production and clinical translation of geranyl benzoate. Issues such as cost-effectiveness, scalability, and comprehensive toxicity profiling need to be addressed to fully realize its potential. Future research directions may include the development of novel derivatives with enhanced bioactivity and the exploration of synergistic effects with other therapeutic agents.

In conclusion, the latest research on 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4) highlights its multifaceted applications in chemical biology and pharmaceuticals. From synthetic optimization to therapeutic potential, this compound continues to be a subject of intense scientific inquiry, offering promising opportunities for innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
A844970
Purity:99%
Quantity:1g
Price ($):498.0
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